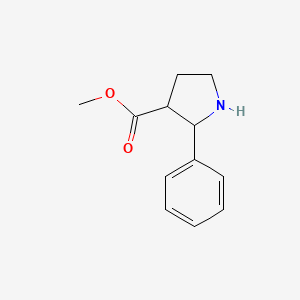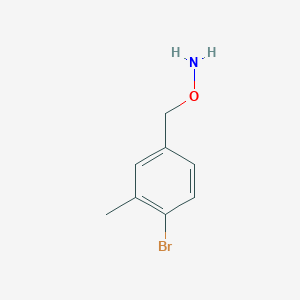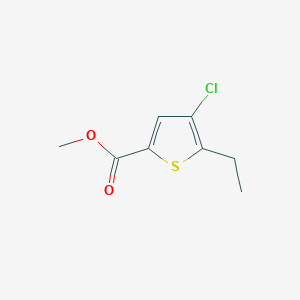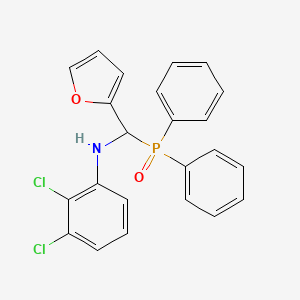
1H-Benzotriazole-5-carboxylic acid, 1-(cyclobutylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzotriazole-5-carboxylic acid, 1-(cyclobutylmethyl)- is a compound belonging to the benzotriazole family. Benzotriazoles are known for their versatile applications in various fields, including chemistry, biology, and industry. This particular compound is characterized by the presence of a cyclobutylmethyl group attached to the benzotriazole ring, which imparts unique properties to the molecule.
Métodos De Preparación
The synthesis of 1H-Benzotriazole-5-carboxylic acid, 1-(cyclobutylmethyl)- typically involves the following steps:
Starting Materials: The synthesis begins with 1H-Benzotriazole and cyclobutylmethyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The cyclobutylmethyl chloride is added dropwise to a solution of 1H-Benzotriazole in the solvent, followed by the addition of the base. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is isolated by filtration, washed with water, and recrystallized from a suitable solvent to obtain pure 1H-Benzotriazole-5-carboxylic acid, 1-(cyclobutylmethyl)-.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
1H-Benzotriazole-5-carboxylic acid, 1-(cyclobutylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted benzotriazole derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines, thiols.
Major products formed from these reactions include oxidized benzotriazole derivatives, reduced benzotriazole derivatives, and substituted benzotriazole compounds.
Aplicaciones Científicas De Investigación
1H-Benzotriazole-5-carboxylic acid, 1-(cyclobutylmethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used as a corrosion inhibitor, UV stabilizer, and in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Benzotriazole-5-carboxylic acid, 1-(cyclobutylmethyl)- involves its interaction with molecular targets and pathways. The benzotriazole ring can act as an electron donor or acceptor, influencing various biochemical processes. The cyclobutylmethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate enzyme activities, receptor functions, and cellular signaling pathways.
Comparación Con Compuestos Similares
1H-Benzotriazole-5-carboxylic acid, 1-(cyclobutylmethyl)- can be compared with other benzotriazole derivatives, such as:
1H-Benzotriazole-5-carboxylic acid: Lacks the cyclobutylmethyl group, resulting in different physicochemical properties.
1H-Benzotriazole-1-carboxylic acid: The carboxyl group is attached to a different position on the benzotriazole ring, leading to variations in reactivity and applications.
1H-Benzotriazole-4-carboxylic acid: Another positional isomer with distinct properties and uses.
Propiedades
Número CAS |
1095592-85-0 |
|---|---|
Fórmula molecular |
C12H13N3O2 |
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
1-(cyclobutylmethyl)benzotriazole-5-carboxylic acid |
InChI |
InChI=1S/C12H13N3O2/c16-12(17)9-4-5-11-10(6-9)13-14-15(11)7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,16,17) |
Clave InChI |
QAJCEMUKVHKUST-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)CN2C3=C(C=C(C=C3)C(=O)O)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3,4,6-Tetra-O-acetyl-2-[(2-aminoacetyl)amino]-2-deoxy-a-D-glucopyranose](/img/structure/B12071508.png)










![{4-[(3R)-oxolan-3-yloxy]phenyl}methanol](/img/structure/B12071561.png)
